molecular formula C11H12ClFN2O B567513 3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one CAS No. 1249608-09-0

3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one

Cat. No.: B567513
CAS No.: 1249608-09-0
M. Wt: 242.678
InChI Key: WUQMYKXQOURNJF-UHFFFAOYSA-N
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Description

3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one is a chemical compound with the CAS Registry Number 1249608-09-0 . Its molecular formula is C 11 H 12 ClFN 2 O, and it has a molecular weight of 242.68 g/mol . Researchers are advised to handle this material with appropriate precautions. To preserve stability and purity, this reagent should be stored sealed in a dry environment, ideally at temperatures between 2-8°C . This compound is a pyrrolidin-2-one derivative featuring both amino and halogenated benzyl functional groups. This structure suggests potential utility as a versatile building block or intermediate in organic synthesis and medicinal chemistry research. The 3-chloro-4-fluorobenzyl moiety is a common pharmacophore found in compounds with various biological activities, making this amino-lactam a valuable scaffold for developing novel bioactive molecules or pharmacological probes. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFN2O/c12-8-5-7(1-2-9(8)13)6-15-4-3-10(14)11(15)16/h1-2,5,10H,3-4,6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQMYKXQOURNJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)CC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30734422
Record name 3-Amino-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249608-09-0
Record name 3-Amino-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Gamma-Amino Acid Derivatives

The pyrrolidin-2-one ring is commonly formed via cyclization of gamma-amino acids or esters. For example, methyl 2,5-diaminopentanoate dihydrochloride undergoes base-mediated cyclization in methanol to yield 3-aminopiperidin-2-one hydrochloride. Adapting this to pyrrolidinone synthesis, ethyl 4-aminobutyrate could cyclize under similar conditions, though yields depend on solvent polarity and temperature.

Lactamization via Carbodiimide Activation

Alternative routes employ carbodiimide reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) to activate carboxylic acids for intramolecular amide bond formation. This method minimizes racemization and is suitable for chiral pyrrolidinones.

Introduction of the 3-Chloro-4-Fluorobenzyl Group

Synthesis of 3-Chloro-4-Fluorobenzyl Halides

The benzyl halide precursor is synthesized via halogen exchange reactions . Patent JP2010013388 demonstrates that 3-chloro-4-fluorobenzotrifluoride is produced by reacting 3,4-dichlorobenzotrifluoride with potassium fluoride in polar aprotic solvents (e.g., DMF) at 170–240°C. For the benzyl chloride analog, 3-chloro-4-fluorotoluene may undergo radical chlorination followed by fluorination using KF.

Alkylation of Pyrrolidinone

The benzyl group is introduced via N-alkylation of 3-aminopyrrolidin-2-one. In a typical procedure:

  • 3-Aminopyrrolidin-2-one is dissolved in tetrahydrofuran (THF) under inert atmosphere.

  • 3-Chloro-4-fluorobenzyl chloride is added dropwise with a base (e.g., NaH) to deprotonate the amine.

  • The reaction is heated to 60°C for 12 hours, yielding the alkylated product.

Key Variables

ParameterOptimal ConditionImpact on Yield
SolventTHFMaximizes solubility of intermediates
Temperature60°CBalances reaction rate and side reactions
BaseSodium hydride (NaH)Ensures complete deprotonation

Optimization of Amination and Halogenation

Protecting Group Strategies

To prevent unwanted side reactions during benzylation, the amino group is protected using Boc (tert-butoxycarbonyl) . After alkylation, the Boc group is removed via acidolysis (e.g., HCl in dioxane).

Halogenation via Electrophilic Substitution

Chlorine and fluorine are introduced using electrophilic reagents :

  • Chlorination : Cl₂ gas in acetic acid at 50°C.

  • Fluorination : KF in DMF at 120°C, leveraging nucleophilic aromatic substitution.

Industrial-Scale Considerations

Solvent and Reagent Selection

Large-scale reactions prioritize tetrahydrofuran (THF) and methanol due to their low cost and ease of removal. Lithium aluminum hydride (LiAlH₄), while effective for reductions, poses safety risks, necessitating alternatives like sodium borohydride for keto-amine intermediates.

Catalytic Enhancements

Palladium catalysts (e.g., Pd/C) improve yields in hydrogenation steps, particularly for reducing nitro groups to amines post-alkylation.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclization + Alkylation65–75≥98Scalable, minimal side productsRequires protective groups
Direct Benzylation50–6095Fewer stepsLow regioselectivity
Carbodiimide-Mediated70–8097High chirality retentionCostly reagents

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the chloro and fluoro-substituted benzyl group can influence the compound's binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one, highlighting substituent variations, biological activities, and physicochemical properties:

Compound Name Substituents/Modifications Biological Activity/Notes Physicochemical Properties References
This compound 3-chloro-4-fluorobenzyl group at 1-position Potential GPCR/enzyme modulation (inferred) High lipophilicity (Cl/F substituents)
3-Amino-1-hydroxy-pyrrolidin-2-one Hydroxy group at 1-position No known hazards; research applications Lower logP vs. halogenated analogs
3-Amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one Pyrazole ring substituent Discontinued (synthesis/application challenges?) Steric hindrance from pyrazole
(R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one hydrochloride Pyrazolo-pyrimidine and ethyl substituents Complex pharmacology (e.g., kinase inhibition?) High molecular weight; hydrochloride salt
(S)-3-Amino-1-[(S)-1-methyl-2-morpholin-4-yl-2-oxo-ethyl]-pyrrolidin-2-one hydrochloride Morpholino group at 1-position Factor Xa inhibitor; stereospecific activity Enhanced hydrophilicity (morpholino)

Key Comparative Insights

Substituent Effects on Bioactivity: The chloro-fluorobenzyl group in the target compound likely improves membrane permeability compared to the hydroxy analog but may increase metabolic stability challenges due to halogenated aromatic systems. Pyrazole-containing analogs (e.g., 3-Amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one) exhibit steric bulk, which may hinder binding to flat binding pockets but could enhance selectivity for certain targets . Morpholino derivatives (e.g., the Factor Xa inhibitor in ) demonstrate how hydrophilic substituents can optimize solubility and pharmacokinetics, albeit at the cost of reduced lipophilicity.

Physicochemical Properties :

  • Halogenated derivatives (e.g., target compound) typically exhibit higher logP values, favoring blood-brain barrier penetration but risking off-target toxicity.
  • Hydrochloride salts (e.g., ) improve aqueous solubility, critical for oral bioavailability.

Synthetic Challenges :

  • The synthesis of pyrrolidin-2-one derivatives often involves multi-step reactions, such as coupling to introduce substituents (e.g., benzyl groups) or stereospecific modifications .
  • Discontinued pyrazole analogs () may reflect difficulties in scaling up synthesis or achieving desired efficacy-to-safety ratios.

Biological Activity

3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 1249608-09-0, features a unique structural configuration that may influence its interaction with biological targets. This article focuses on its biological activity, including antibacterial and antifungal properties, as well as its potential therapeutic applications.

  • Molecular Formula : C11H12ClFN2O
  • Molecular Weight : 242.68 g/mol
  • Structure : The compound contains a pyrrolidine ring substituted with an amino group and a chlorofluorobenzyl moiety, which may enhance its biological activity.

Antibacterial Activity

Research indicates that pyrrolidine derivatives, including this compound, exhibit significant antibacterial properties. A study evaluating various pyrrolidine compounds found that those with halogen substituents demonstrated enhanced activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating potent antibacterial effects .

CompoundMIC (mg/mL)Target Bacteria
This compoundTBDS. aureus, E. coli
Other Pyrrolidine Derivatives0.0039 - 0.025Various Bacteria

Antifungal Activity

In addition to antibacterial properties, the compound's potential antifungal activity has been explored. Studies have shown that certain pyrrolidine derivatives can inhibit the growth of fungal pathogens, although specific data on this compound's antifungal efficacy remains limited. However, the presence of halogen atoms in similar structures has been correlated with increased antifungal activity .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or function as an enzyme inhibitor due to its structural similarity to known antibiotics.

Case Studies

Several studies have investigated the biological activities of related pyrrolidine compounds:

  • Pyrrolidine Derivatives Against S. aureus :
    • A study reported that derivatives similar to this compound showed complete inhibition of S. aureus growth within 8 hours at certain concentrations .
  • Comparative Study of Antimicrobial Efficacy :
    • A comparative analysis of various pyrrolidine derivatives indicated that those with specific halogen substitutions exhibited superior antimicrobial properties compared to their non-substituted counterparts .

Q & A

Q. What are the key synthetic routes for preparing 3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one?

The synthesis typically involves:

  • Cyclization : Formation of the pyrrolidinone core via decarboxylation and ipso-oxidation of intermediates (e.g., pyrrolidine-2-carbaldehyde derivatives) .
  • Amination : Introduction of the amino group at the 3-position using reagents like ammonium acetate under controlled pH conditions .
  • Benzylation : Palladium-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig) to attach the 3-chloro-4-fluorobenzyl group, as demonstrated in analogous pyrrolidinone derivatives . Purification is achieved via column chromatography and recrystallization, with yields optimized by adjusting reaction time and temperature .

Q. What safety protocols are essential when handling this compound?

  • Hazard Mitigation : Use PPE (gloves, goggles) due to acute oral toxicity (H302) and skin irritation (H315) observed in structurally similar compounds .
  • Ventilation : Ensure fume hoods for reactions involving volatile byproducts.
  • First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can regioselectivity challenges in benzyl group substitution be addressed?

  • Catalytic Control : Use Pd2(dba)3 with XPhos ligands to direct coupling to the desired position on the pyrrolidinone scaffold, as seen in analogous arylations .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency and selectivity .
  • Temperature Gradients : Stepwise heating (e.g., 80°C to 100°C) minimizes side reactions during benzylation .

Q. What advanced techniques confirm the compound’s structural and electronic properties?

  • X-Ray Crystallography : Resolves bond angles and stereochemistry, critical for validating the chloro-fluoro substitution pattern (e.g., monoclinic crystal system, P21/n space group in related compounds) .
  • Multinuclear NMR : 19F NMR detects electronic perturbations from the fluorine atom, while 1H/13C NMR maps proton environments and ring conformation .
  • LC-MS/HPLC : Ensures >95% purity and identifies trace byproducts .

Q. How do structural modifications (e.g., Cl vs. F) impact biological activity?

Comparative studies of analogs reveal:

SubstituentLipophilicity (LogP)Metabolic StabilityBinding Affinity
-F↑ (2.1)HighStrong
-Cl↑↑ (2.5)ModerateModerate
The chloro-fluoro combination balances lipophilicity and target engagement, as fluorine enhances metabolic stability while chlorine increases membrane permeability .

Methodological Guidance for Data Contradictions

Q. How to resolve discrepancies in reported reaction yields for similar compounds?

  • Parameter Screening : Systematically vary catalysts (e.g., Pd(OAc)2 vs. Pd2(dba)3), bases (Cs2CO3 vs. K3PO4), and solvents to identify optimal conditions .
  • Byproduct Analysis : Use LC-MS to detect intermediates (e.g., dehalogenated byproducts) that reduce yields in halogenated analogs .

Q. What strategies validate the compound’s potential as a kinase inhibitor?

  • Docking Studies : Model interactions with kinase ATP-binding pockets, leveraging fluorine’s electronegativity for hydrogen bonding .
  • Enzyme Assays : Measure IC50 values against recombinant kinases (e.g., EGFR, VEGFR) using fluorescence-based protocols .

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